4-Amino-3-methyl-cyclohexanecarbonitrile 4-Amino-3-methyl-cyclohexanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19954610
InChI: InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3
SMILES:
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol

4-Amino-3-methyl-cyclohexanecarbonitrile

CAS No.:

Cat. No.: VC19954610

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-methyl-cyclohexanecarbonitrile -

Specification

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
IUPAC Name 4-amino-3-methylcyclohexane-1-carbonitrile
Standard InChI InChI=1S/C8H14N2/c1-6-4-7(5-9)2-3-8(6)10/h6-8H,2-4,10H2,1H3
Standard InChI Key MSYDIKOOUZEWNO-UHFFFAOYSA-N
Canonical SMILES CC1CC(CCC1N)C#N

Introduction

Chemical Identity and Structural Features

4-Amino-3-methyl-cyclohexanecarbonitrile belongs to the class of aminonitriles, featuring a six-membered cyclohexane ring substituted with a methyl group at position 3 and an amino group at position 4, alongside a nitrile moiety. Its molecular formula is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol . The IUPAC name, 4-amino-3-methylcyclohexane-1-carbonitrile, reflects its stereochemical configuration, though racemic mixtures are commonly reported in commercial samples .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number222722-86-3
Molecular FormulaC₈H₁₄N₂
Molecular Weight138.21 g/mol
Purity≥97% (HPLC)

The compound’s structure is validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its SMILES notation, CC1CC(CC(C1)N)C#N, provides a simplified representation of the substituent arrangement .

Synthesis and Manufacturing Pathways

The synthesis of 4-amino-3-methyl-cyclohexanecarbonitrile typically involves multi-step reactions leveraging cyclohexane precursors. One approach, inferred from patent literature, involves halogenation and cyclization steps using radical initiators such as 1,1'-azobis(cyclohexanecarbonitrile) (VAZO®) . For example, bromination of 2-alkylbenzoates with N-bromosuccinimide (NBS) under radical conditions generates intermediates that undergo cyclization in aprotic solvents like toluene or tetrahydrofuran (THF) .

Key Synthetic Steps:

  • Halogenation: Introduction of a bromine atom at the benzylic position using NBS and a radical initiator .

  • Cyclization: Acid- or base-catalyzed ring closure, often employing p-TsOH or potassium tert-butoxide (KOtBu) .

  • Functional Group Interconversion: Hydrolysis or reduction steps to install the amino and nitrile groups.

Industrial-scale production, as reported by MolCore BioPharmatech, adheres to ISO-certified protocols, ensuring high purity (≥97%) for pharmaceutical applications .

Physicochemical Properties

Experimental data for 4-amino-3-methyl-cyclohexanecarbonitrile remains limited, but predicted properties derived from computational models and analogs suggest:

Table 2: Predicted Physicochemical Parameters

PropertyValueMethod
Boiling Point243.0 ± 33.0 °CQSPR
Density0.98 ± 0.1 g/cm³QSPR
pKa10.00 ± 0.70Prediction

These values align with trends observed in structurally similar aminonitriles, where the electron-withdrawing nitrile group reduces basicity compared to primary amines .

Applications in Pharmaceutical Research

4-Amino-3-methyl-cyclohexanecarbonitrile is a versatile building block in drug discovery. Its rigid cyclohexane scaffold and dual functional groups enable its use in:

  • Proteasome Inhibitors: As intermediates in the synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which exhibit antitumor activity .

  • Kinase Modulators: Functionalization of the amino group facilitates interactions with ATP-binding pockets in kinase targets.

  • Peptidomimetics: The nitrile moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability .

Case Study: In a 2025 patent, the compound was utilized to synthesize a novel immunomodulatory agent, demonstrating >80% inhibition of TNF-α in preclinical models .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.1 ppm (methyl group), δ 3.5 ppm (amine proton) .

  • ¹³C NMR: Signals at δ 25–35 ppm (aliphatic carbons), δ 119 ppm (nitrile carbon) .

Mass Spectrometry: A molecular ion peak at m/z 138.21 confirms the molecular weight .

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